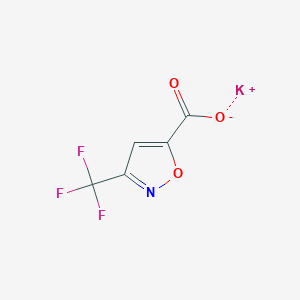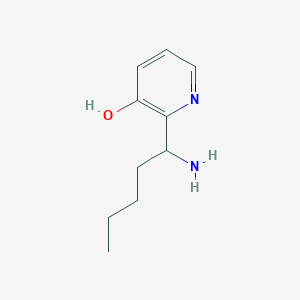
2-(1-Aminopentyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminopentyl)pyridin-3-ol: is a chemical compound with the molecular formula C10H16N2O . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The structure of this compound consists of a pyridine ring substituted with a hydroxyl group at the third position and an aminopentyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-Aminopentyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 1-bromopentane in the presence of a base such as potassium carbonate to form 2-(1-bromopentyl)pyridin-3-ol. This intermediate is then reacted with ammonia or an amine source to yield this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
2-(1-Aminopentyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The aminopentyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Aminopentyl)pyridin-3-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-(1-Aminopentyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyridin-2-ol: Similar structure but with the hydroxyl group at the second position.
Pyridin-4-ol: Similar structure but with the hydroxyl group at the fourth position.
2-(1-Aminobutyl)pyridin-3-ol: Similar structure but with a shorter aminobutyl group instead of aminopentyl.
Uniqueness:
2-(1-Aminopentyl)pyridin-3-ol is unique due to the specific positioning of the aminopentyl group and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-(1-aminopentyl)pyridin-3-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-3-5-8(11)10-9(13)6-4-7-12-10/h4,6-8,13H,2-3,5,11H2,1H3 |
Clé InChI |
QKSWHKWLEXZZIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=C(C=CC=N1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


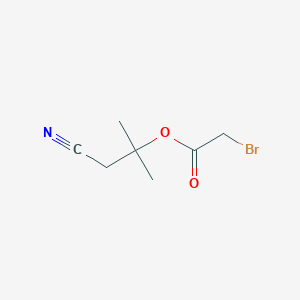
amine](/img/structure/B12965911.png)

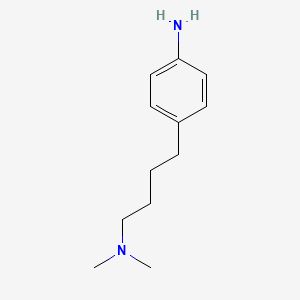

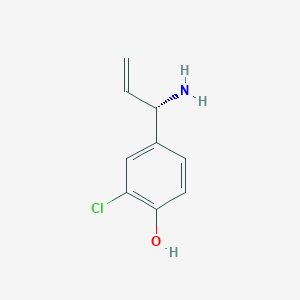
![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
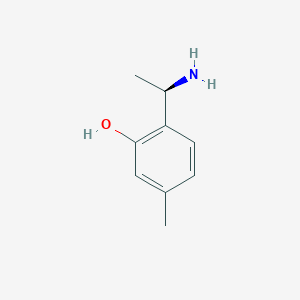
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)
